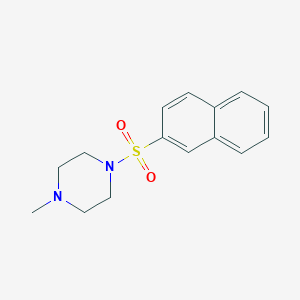
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is a novel organic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is synthesized through a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied in detail.
Wirkmechanismus
The mechanism of action of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one involves the binding of the compound to the ATP-binding site of PKC and GSK-3. This binding leads to the inhibition of the activity of these enzymes, which results in the modulation of various cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one have been studied in various cell lines and animal models. This compound has been shown to inhibit the proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the accumulation of amyloid beta in the brain, which is a hallmark of Alzheimer's disease. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one in lab experiments include its ability to selectively inhibit the activity of specific enzymes, its potential applications in the treatment of various diseases, and its relatively simple synthesis method. However, the limitations of using this compound in lab experiments include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
For 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one include the development of more efficient synthesis methods, the optimization of the compound's pharmacokinetic properties, and the evaluation of its efficacy and safety in clinical trials. Additionally, further studies are needed to elucidate the compound's mechanism of action and its potential applications in the treatment of other diseases.
Synthesemethoden
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one is synthesized through a specific method that involves the reaction of 1-(1H-indol-3-yl)ethan-1-one with cyanosulfanyl chloride in the presence of a base. This reaction leads to the formation of 2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one with a yield of approximately 70%. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one has potential applications in scientific research due to its ability to selectively inhibit the activity of certain enzymes. This compound has been shown to inhibit the activity of protein kinase C (PKC) and glycogen synthase kinase 3 (GSK-3), which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, Alzheimer's disease, and diabetes.
Eigenschaften
IUPAC Name |
[2-(1H-indol-3-yl)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2OS/c12-7-15-6-11(14)9-5-13-10-4-2-1-3-8(9)10/h1-5,13H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNHLLQPPYPBBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)CSC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyanosulfanyl)-1-(1H-indol-3-yl)ethan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

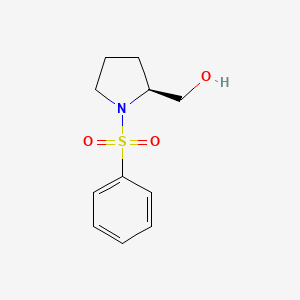
![N-[1-(4-Chlorophenyl)cyclohexyl]prop-2-enamide](/img/structure/B3018967.png)
![2-[(4-amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3018968.png)
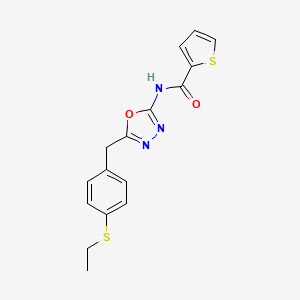
![N-(3-chlorophenyl)-1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3018974.png)

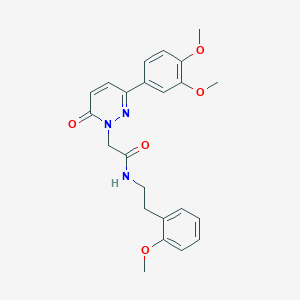
![N-(4-methylbenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B3018980.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1-tosylpyrrolidine-2-carboxamide](/img/structure/B3018982.png)

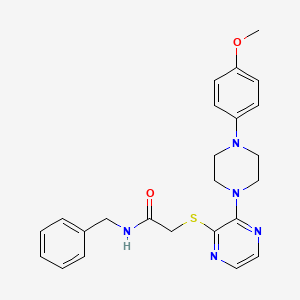
![N-[(4-butoxy-3-methoxyphenyl)-[(2-chloroacetyl)amino]methyl]-2-chloroacetamide](/img/structure/B3018985.png)

